molecular formula C17H19N5O2S B1375424 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one CAS No. 955369-56-9

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Cat. No.: B1375424
CAS No.: 955369-56-9
M. Wt: 357.4 g/mol
InChI Key: CTAHQYLRFXBFKB-UHFFFAOYSA-N
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Description

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : Research has demonstrated the synthesis of novel compounds using derivatives similar to 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, with a focus on cycloaddition reactions to create isoxazolines and isoxazoles (Rahmouni et al., 2014).
  • Iodocyclization Processes : Another study explored the iodocyclization of similar pyrazolo[3,4-d]pyrimidin-4(5H)-ones, producing various heterocyclic structures, illustrating the compound's versatility in chemical reactions (Bentya et al., 2011).

Biological Activities

  • Antimicrobial Properties : A study highlighted the synthesis of compounds incorporating the pyrazolopyridine moiety, showing potential as antimicrobial agents (Abu-Melha, 2013).
  • Pharmacological Potential : The compound's derivatives have been used in developing inhibitors for cognitive disorders, demonstrating significant pharmacological potential (Verhoest et al., 2012).
  • Anticancer and Anti-Inflammatory Activity : Synthesis of pyrazolopyrimidines derivatives revealed their efficacy as anticancer and anti-5-lipoxygenase agents, showing the compound's relevance in therapeutic research (Rahmouni et al., 2016).

Structural Studies

  • Molecular Structure Analysis : Studies have been conducted on the crystal structure of similar compounds, which aids in understanding the physical and chemical properties essential for potential applications (El Fal et al., 2014).

Conformational Studies

  • Gas-Phase Conformational Studies : Research on pyrazolo[3,4-d]pyrimidine derivatives, similar to the subject compound, provided insights into their conformational stabilities and intramolecular interactions, crucial for understanding their behavior in different environments (Yadava et al., 2011).

Properties

IUPAC Name

1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-methylsulfanyl-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-5-9-21-15(23)11-10-18-16(25-4)20-14(11)22(21)13-8-6-7-12(19-13)17(2,3)24/h5-8,10,24H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAHQYLRFXBFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736551
Record name 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955369-56-9
Record name 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Reactant of Route 2
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Reactant of Route 3
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Reactant of Route 5
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Reactant of Route 6
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

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